REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][CH:4]=1)[CH3:2].C(=[O:19])C1C=CC=CC=1.[Cl:20]C(Cl)(Cl)C(Cl)=O.Cl>[Zn].C(O)(=O)C.C1(C)C(C)=CC=CC=1.O.CO>[ClH:20].[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[OH:19] |f:9.10|
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
79.2
|
Quantity
|
1.32 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
49.6 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The dark solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 500-mL 3-necked round bottom flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture, with vigorous stirring, was cooled to 15°-20° C.
|
Type
|
CUSTOM
|
Details
|
to exotherm to 34°-36° C.
|
Type
|
ADDITION
|
Details
|
the temperature was held there throughout the 30 minute addition period
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
|
FILTRATION
|
Details
|
The zinc acetate salts were filtered off
|
Type
|
ADDITION
|
Details
|
Dichloromethane (250 mL) was added to the product oil
|
Type
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TEMPERATURE
|
Details
|
maintaining the reaction temperature below 20° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark solution was warmed to 25° C.
|
Type
|
WAIT
|
Details
|
held here for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to form a compound of this invention
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
DISTILLATION
|
Details
|
the low boiling liquid (lower than 50° C.) was distilled off
|
Type
|
CUSTOM
|
Details
|
reached 78°-80° C.
|
Type
|
DISTILLATION
|
Details
|
no more volatile liquids distilled
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours (at 78°-85° C.)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 50° C.
|
Type
|
ADDITION
|
Details
|
600 mL of ethyl acetate was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15°-20° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 15°-20° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
then collected
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and heptane
|
Type
|
CUSTOM
|
Details
|
The fluffy yellow-orange crystals were dried in a warm air oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
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Smiles
|
Cl.NC1=C(C=C(C=C1)CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |